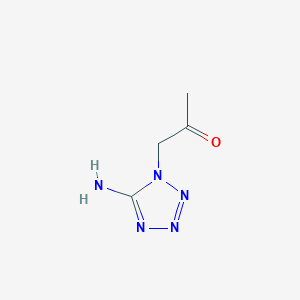

1-(5-amino-1H-tetrazol-1-yl)acetone

Descripción

1-(5-amino-1H-tetrazol-1-yl)acetone is a chemical compound with the molecular formula C4H7N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Propiedades

IUPAC Name |

1-(5-aminotetrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHLATVHQUESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-amino-1H-tetrazol-1-yl)acetone typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a [2+3] cycloaddition mechanism to form the tetrazole ring .

Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity .

Análisis De Reacciones Químicas

1-(5-amino-1H-tetrazol-1-yl)acetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(5-amino-1H-tetrazol-1-yl)acetone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s tetrazole ring is of interest for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Tetrazole derivatives are explored for their potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 1-(5-amino-1H-tetrazol-1-yl)acetone involves its interaction with molecular targets through its tetrazole ring. The ring’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions with receptors and enzymes. This stabilization facilitates binding and subsequent biological effects .

Comparación Con Compuestos Similares

1-(5-amino-1H-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives, such as:

5-aminotetrazole: Similar in structure but lacks the acetone moiety.

1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Contains additional functional groups that confer different properties.

3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Has an extended conjugated system, affecting its reactivity and applications.

The uniqueness of 1-(5-amino-1H-tetrazol-1-yl)acetone lies in its specific combination of the tetrazole ring and acetone moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(5-amino-1H-tetrazol-1-yl)acetone, a compound featuring a tetrazole ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1-(5-amino-1H-tetrazol-1-yl)acetone is primarily attributed to its interaction with various biological targets. The tetrazole moiety can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition: Tetrazoles often act as inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neurological functions.

Biological Activities

Research has indicated several biological activities associated with 1-(5-amino-1H-tetrazol-1-yl)acetone:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC): Studies show MIC values ranging from 62.5 µg/mL against E. coli to 78.12 µg/mL against E. faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies: It exhibited antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values of 226 µg/mL and 242.52 μg/mL respectively .

Case Studies

Several studies have explored the biological implications of 1-(5-amino-1H-tetrazol-1-yl)acetone:

Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of various tetrazole derivatives, including 1-(5-amino-1H-tetrazol-1-yl)acetone, against resistant strains of bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a lead for antibiotic development .

Study 2: Anticancer Properties

Another investigation focused on the compound's effect on tumor cell lines. The results demonstrated that treatment with 1-(5-amino-1H-tetrazol-1-yl)acetone resulted in reduced cell viability and induced apoptosis in HeLa cells, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of 1-(5-amino-1H-tetrazol-1-yl)acetone, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-(5-amino-1H-tetrazol-1-yl)acetone | Tetrazole derivative | Yes (MIC: 62.5 µg/mL) | Yes (IC50: 226 µg/mL) |

| Other Tetrazole Derivatives | Various | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.